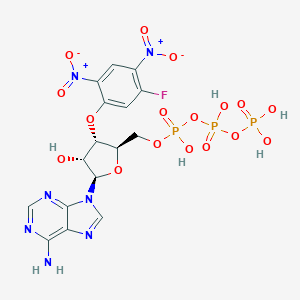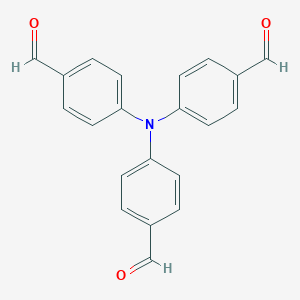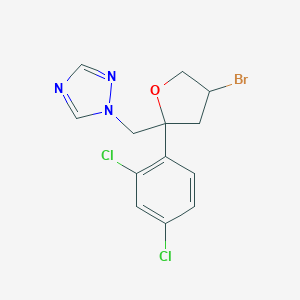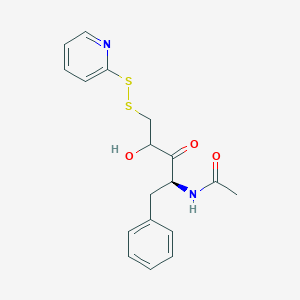
Fdnp-atpe
Vue d'ensemble
Description
3’-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether is a synthetic compound that has been extensively used in biochemical research. This compound is a modified form of adenosine triphosphate (ATP), where the 3’-hydroxyl group of the ribose moiety is substituted with a 5-fluoro-2,4-dinitrophenyl group. This modification allows the compound to act as an affinity reagent, particularly useful for labeling ATPases and studying their function.
Méthodes De Préparation
The synthesis of 3’-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether involves several steps. The key synthetic route includes the reaction of ATP with 5-fluoro-2,4-dinitrophenyl chloride under specific conditions. The reaction typically occurs in an aqueous medium at a controlled pH to ensure the selective modification of the 3’-hydroxyl group. The product is then purified using high-performance liquid chromatography (HPLC) to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
3’-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether undergoes various chemical reactions, including substitution and labeling reactions. The compound is known to react with lysine residues in proteins, forming stable covalent bonds. This reaction is facilitated by the presence of the 5-fluoro-2,4-dinitrophenyl group, which acts as an electrophilic center. Common reagents used in these reactions include ATPases and other enzymes that interact with ATP. The major products formed from these reactions are labeled proteins, which can be analyzed using various biochemical techniques .
Applications De Recherche Scientifique
3’-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether has a wide range of applications in scientific research. In chemistry, it is used as an affinity reagent to study the binding sites of ATPases and other ATP-binding proteins. In biology, the compound is employed to label and track the activity of ATPases in cellular processes. In medicine, it is used to investigate the mechanisms of ATPase-related diseases and to develop potential therapeutic agents. Additionally, the compound has industrial applications in the development of biochemical assays and diagnostic tools .
Mécanisme D'action
The mechanism of action of 3’-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether involves the selective labeling of ATPases. The compound binds to the active site of ATPases, where the 5-fluoro-2,4-dinitrophenyl group reacts with lysine residues. This reaction forms a covalent bond, effectively labeling the enzyme. The labeled ATPase can then be studied to understand its structure, function, and role in various biochemical pathways .
Comparaison Avec Des Composés Similaires
3’-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether is unique compared to other similar compounds due to its specific modification at the 3’-hydroxyl group of ATP. Similar compounds include 3’-O-(5-fluoro-2,4-dinitrophenyl)ADP ether and other ATP analogs that are used as affinity reagents. 3’-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether is particularly favored for its stability and specificity in labeling ATPases .
Propriétés
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(5-fluoro-2,4-dinitrophenoxy)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN7O17P3/c17-6-1-9(8(24(28)29)2-7(6)23(26)27)38-13-10(3-37-43(33,34)41-44(35,36)40-42(30,31)32)39-16(12(13)25)22-5-21-11-14(18)19-4-20-15(11)22/h1-2,4-5,10,12-13,16,25H,3H2,(H,33,34)(H,35,36)(H2,18,19,20)(H2,30,31,32)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUBAOJRQSJYRM-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN7O17P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151778 | |
| Record name | 3'-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117414-71-8 | |
| Record name | 3'-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117414718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-O-(5-Fluoro-2,4-dinitrophenyl)ATP ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-6(5H)-one](/img/structure/B39873.png)


![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)

![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)








